molecular formula C27H32O3 B118799 3-O-Benzyl Estrone Monoethylene Ketal CAS No. 162784-26-1

3-O-Benzyl Estrone Monoethylene Ketal

Cat. No. B118799
M. Wt: 404.5 g/mol
InChI Key: OAPZVJZTHJRGNF-XPGKHFPBSA-N
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Description

3-O-Benzyl Estrone Monoethylene Ketal is a chemical compound commonly used in scientific research due to its versatile applications. It is an Estetrol intermediate with the molecular formula C27H30O3 and a molecular weight of 402.53 .


Molecular Structure Analysis

The IUPAC name for 3-O-Benzyl Estrone Monoethylene Ketal is (8R,9S,13S,14S)-13-methyl-3-phenylmethoxyspiro [1,3-dioxolane-2,17-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta [a]phenanthrene] . The canonical SMILES structure is C [C@H]12CC [C@H]3 [C@H] ( [C@@H]1CCC24OCCO4)CCC5=C3C=CC (=C5)OCC6=CC=CC=C6 .


Physical And Chemical Properties Analysis

3-O-Benzyl Estrone Monoethylene Ketal is a white solid . It has a molecular weight of 404.54 and a molecular formula of C27H32O3 . The exact mass is 404.23500 . It has 3 H-Bond acceptors and 0 H-Bond donors .

Scientific Research Applications

Estrogens and Analog Synthesis

Research in the area of estrogen and its analogs, including compounds like “3-O-Benzyl Estrone Monoethylene Ketal,” often focuses on the synthesis of these compounds for potential therapeutic applications. Compounds structurally related to estrogens can be of interest in the development of hormonal therapies and for understanding the biochemical pathways of estrogen action in the body. A review on estrone sulfate highlights its role as the most abundant circulating estrogen and its potential as a biomarker in certain medical conditions, indicating the importance of understanding and synthesizing estrogen analogs for clinical applications (Rezvanpour & Don-Wauchope, 2017).

Environmental Impact

Another area of research that may involve compounds similar to “3-O-Benzyl Estrone Monoethylene Ketal” is the study of environmental contaminants, particularly those that act as endocrine disruptors. The environmental presence and impact of benzophenone-3, a common component in sunscreens, is reviewed for its toxic effects and potential ecological risks, which parallels the concerns regarding the environmental fate of synthetic estrogens and their derivatives (Kim & Choi, 2014).

Pharmaceutical Development

Research on aldo-keto reductase (AKR) 1C3 inhibitors, which are important in treating hormone-dependent malignancies, can be relevant to understanding how modifications of estrogen-like compounds, such as “3-O-Benzyl Estrone Monoethylene Ketal,” might play a role in the development of new therapeutics. These inhibitors are studied for their potential in treating cancers by modulating hormonal activity, showcasing the importance of research on estrogenic compounds and their analogs in pharmaceutical development (Penning, 2017).

properties

IUPAC Name

(8'R,9'S,13'S,14'S)-13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O3/c1-26-13-11-23-22-10-8-21(28-18-19-5-3-2-4-6-19)17-20(22)7-9-24(23)25(26)12-14-27(26)29-15-16-30-27/h2-6,8,10,17,23-25H,7,9,11-16,18H2,1H3/t23-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPZVJZTHJRGNF-XPGKHFPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571075
Record name (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Benzyl Estrone Monoethylene Ketal

CAS RN

162784-26-1
Record name (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14 ,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2`-[1,3]dioxolane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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